molecular formula C30H32N2O7S B11979080 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11979080
M. Wt: 564.7 g/mol
InChI Key: OGSXHDDNXMVDEU-AFUMVMLFSA-N
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Description

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of functional groups: Various functional groups such as acetoxy, ethoxy, and methoxy groups are introduced through substitution reactions.

    Final assembly: The final compound is assembled through condensation reactions, often involving the use of catalysts and specific solvents.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable compound for chemical research.

Biology and Medicine

In biology and medicine, this compound may exhibit potential therapeutic properties. Thiazolopyrimidine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Research may focus on exploring these properties and developing new drugs based on this compound.

Industry

In the industrial sector, ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be used in the production of specialty chemicals and materials. Its unique properties may find applications in various industrial processes.

Mechanism of Action

The mechanism of action of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives with different functional groups. Examples may include:

  • Thiazolopyrimidine-2-carboxylates
  • Thiazolopyrimidine-3-oxides
  • Thiazolopyrimidine-4-amines

Uniqueness

The uniqueness of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-(4-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features. These confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H32N2O7S

Molecular Weight

564.7 g/mol

IUPAC Name

2-methylpropyl (2E)-5-(4-acetyloxy-3-ethoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H32N2O7S/c1-7-37-24-15-21(10-13-23(24)39-19(5)33)27-26(29(35)38-16-17(2)3)18(4)31-30-32(27)28(34)25(40-30)14-20-8-11-22(36-6)12-9-20/h8-15,17,27H,7,16H2,1-6H3/b25-14+

InChI Key

OGSXHDDNXMVDEU-AFUMVMLFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OC)/S3)C)C(=O)OCC(C)C)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)OC)S3)C)C(=O)OCC(C)C)OC(=O)C

Origin of Product

United States

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